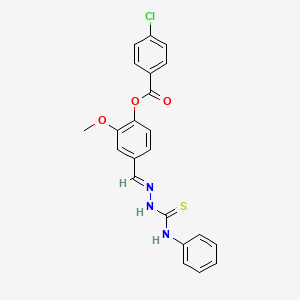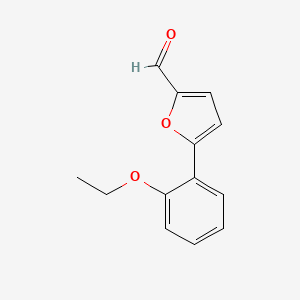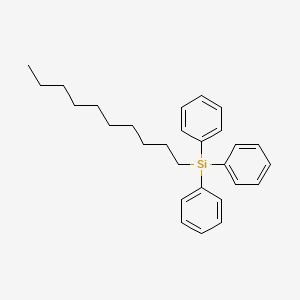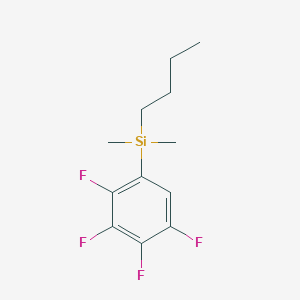
Tetraisobutyl methylenediphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraisobutyl methylenediphosphonate is an organophosphorus compound with the chemical formula C17H38O6P2 It is a member of the methylenediphosphonate family, characterized by the presence of two phosphonate groups linked by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraisobutyl methylenediphosphonate typically involves the reaction of diisobutyl phosphite with formaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions are generally mild, with temperatures maintained around room temperature to slightly elevated levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Tetraisobutyl methylenediphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonate derivatives.
Substitution: It can participate in substitution reactions where the isobutyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, reduced phosphonate derivatives, and substituted methylenediphosphonates.
Scientific Research Applications
Tetraisobutyl methylenediphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of bone-related diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetraisobutyl methylenediphosphonate involves its interaction with specific molecular targets, such as enzymes involved in bone resorption. The compound inhibits the activity of these enzymes, thereby reducing bone degradation. This mechanism is similar to that of other bisphosphonates, which are known to inhibit osteoclast-mediated bone resorption.
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl methylenediphosphonate
- Tetraisopropyl methylenediphosphonate
- Tetrabutyl methylenediphosphonate
Uniqueness
Tetraisobutyl methylenediphosphonate is unique due to its specific isobutyl groups, which confer distinct chemical properties and reactivity compared to other methylenediphosphonates. This uniqueness makes it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C17H38O6P2 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-[bis(2-methylpropoxy)phosphorylmethyl-(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C17H38O6P2/c1-14(2)9-20-24(18,21-10-15(3)4)13-25(19,22-11-16(5)6)23-12-17(7)8/h14-17H,9-13H2,1-8H3 |
InChI Key |
MIPCKEALWXAJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(CP(=O)(OCC(C)C)OCC(C)C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







methanone](/img/structure/B11941647.png)


![1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941671.png)



![N,N'-bis[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B11941692.png)

